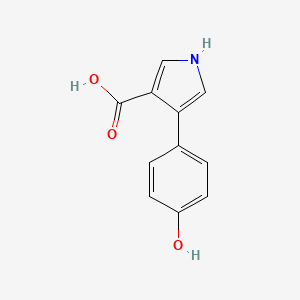
4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a hydroxyphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with pyrrole-3-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents are explored to enhance the sustainability and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of phenylalanine.
4-Hydroxyphenyl retinamide: A synthetic retinoid with potential anticancer properties.
4-Hydroxyphenyl sulfone: Used in the synthesis of polymers and as a pharmaceutical intermediate.
Uniqueness
4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15/h1-6,12-13H,(H,14,15) |
Clave InChI |
JAMBJZWIWFBZID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



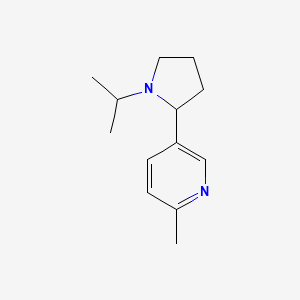
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
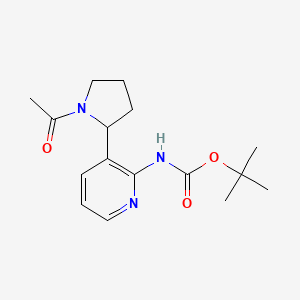
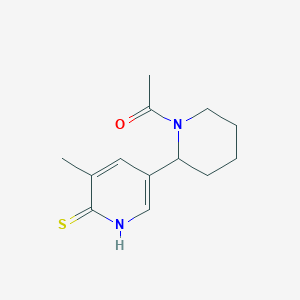




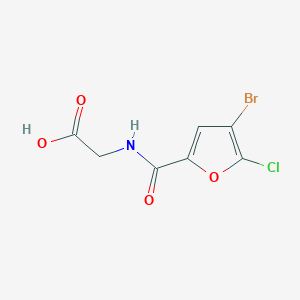
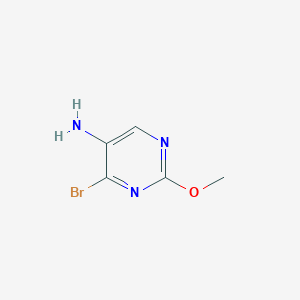
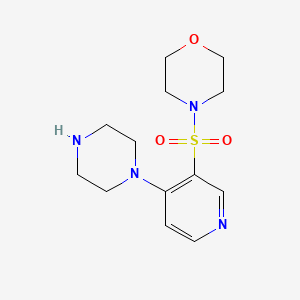
![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)

